Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Medicinal Chemistry Chemokine Receptor Modulation Structure-Activity Relationship

Researchers studying chemokine receptor subtype selectivity frequently encounter bottlenecks when commercially available analogs lack the specific substitution patterns needed to resolve SAR ambiguities. Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (CAS 899949-66-7) directly addresses this gap by providing a structurally authenticated benzothiophene-sulfonamide hybrid incorporating a 4-(dimethylamino)phenyl group - a substitution vector critical for modulating chemokine receptor binding but absent from most off-the-shelf analogs. • Defined chemotype for establishing selectivity profiles across chemokine receptor subtypes • Unique dimethylamino aryl vector enables derivatization strategies not accessible with simpler sulfonamide analogs • Suitable as a reference standard in HPLC, LC-MS, or NMR method development for benzothiophene sulfonamide libraries. Supplied with full Certificate of Analysis; shipped under ambient conditions with verified structural integrity.

Molecular Formula C18H18N2O4S2
Molecular Weight 390.47
CAS No. 899949-66-7
Cat. No. B2985877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
CAS899949-66-7
Molecular FormulaC18H18N2O4S2
Molecular Weight390.47
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C18H18N2O4S2/c1-20(2)13-10-8-12(9-11-13)19-26(22,23)17-14-6-4-5-7-15(14)25-16(17)18(21)24-3/h4-11,19H,1-3H3
InChIKeyNFODIISGDCKMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate: Chemical Class & Procurement Context


Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (CAS 899949-66-7) is a synthetic benzothiophene-sulfonamide hybrid featuring a 4-(dimethylamino)phenyl substituent on the sulfamoyl group. The compound belongs to a broader class of benzothiophene sulfonamide derivatives under investigation as chemokine receptor modulators [1]. Its structure incorporates a benzothiophene core, a methyl ester at the 2-position, and a sulfonamide linkage to a dimethylamino-substituted aryl ring, a motif distinct from simple benzothiophenes or sulfonamides.

Scaffold: Benzothiophene-2-carboxylate sulfonamide
Key substituent: 4-(Dimethylamino)phenyl sulfamoyl
Research context: Chemokine receptor modulator studies (class-level)

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate: Substitution Risks


Benzothiophene sulfonamide derivatives are not functionally interchangeable. The precise substitution pattern, particularly the nature and position of the aryl sulfamoyl group, dictates chemokine receptor subtype selectivity and potency [1]. Even minor structural modifications, such as changing the ester (methyl to ethyl) or introducing a halogen substituent on the benzothiophene ring, can profoundly alter binding affinity, pharmacokinetic profile, and off-target activity. Therefore, substituting CAS 899949-66-7 with a closely related analog without comparative data risks compromising the intended biological or pharmacological outcome.

Ester exchange (methyl vs. ethyl)
Target
Methyl ester
Analog (CAS 932354-25-1)
Ethyl ester
Altered lipophilicity may shift metabolic stability and binding interactions, making direct substitution unsupported without experimental validation.
Halogen substitution (4-H vs. 4-F)
Target
H at benzothiophene 4-position
Analog (CAS 941962-31-8)
4-Fluoro
Fluorine introduction can modulate target engagement and off-target profiles; structural similarity does not guarantee functional equivalence.
Substitution pattern changes
Even minor variations in the aryl sulfamoyl group or ester may shift receptor subtype selectivity and potency, requiring comparative profiling before substitution.

Comparative Evidence: Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate


Structural Differentiation vs. Commercial Analogs

CAS 899949-66-7 is distinguished from its nearest commercially available analogs by the combination of a methyl ester and an unsubstituted benzothiophene ring bearing a 4-(dimethylamino)phenylsulfamoyl group. The ethyl ester analog (CAS 932354-25-1) and the 4-fluoro-substituted benzothiophene analog (CAS 941962-31-8) represent the most structurally similar comparators. In the absence of publicly reported head-to-head biological data for these specific compounds, the structural differences provide the primary basis for differentiation.

Structural Differentiation
Data to verify
Methyl ester, 4-H vs ethyl ester, 4-F analogs
Structural differences may affect binding profile and metabolic stability.
No head-to-head biological data reported.
Medicinal Chemistry Chemokine Receptor Modulation Structure-Activity Relationship

Class-Level Chemokine Receptor Modulator Activity

The compound is identified in the patent literature as belonging to a class of benzothiophene sulfonamides that act as modulators of chemokine receptors, with potential utility in treating inflammatory and ocular diseases [1]. However, no specific IC50, Ki, or selectivity data for CAS 899949-66-7 against any chemokine receptor subtype (e.g., CCR2, CXCR4) have been published in peer-reviewed journals or patent examples. This absence of quantitative data precludes direct potency comparison with other class members.

Class-Level Activity
Class-level inference
Patent class describes chemokine receptor modulation
Class-level inference; specific potency not reported.
No IC50/Ki data for this compound.
Inflammation Immunology Chemokine Receptor

Research Applications: Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate


Exploratory Chemistry for Novel Modulator Libraries

Given its membership in the benzothiophene sulfonamide class described in patent WO2015084869A1 [1], this compound can serve as a starting point or comparative standard for synthesizing and profiling new chemokine receptor ligands. Its distinct dimethylamino aryl group offers a vector for further derivatization not present in many simpler analogs.

Negative Control & Selectivity Probe

In the absence of published potency data, CAS 899949-66-7 may be used as a tool to assess the selectivity of related compounds. By profiling it alongside more potent derivatives in the same assay panel, researchers can delineate structure-activity relationships critical for subtype selectivity.

Analytical Reference Standard

The compound's unique chromatographic and spectroscopic properties make it suitable for use as a reference standard in HPLC, LC-MS, or NMR method development when analyzing benzothiophene sulfonamide libraries, particularly those intended for chemokine receptor screening.

Application
Selection Property
Validation Focus
Exploratory chemokine modulator chemistry
Unique dimethylamino substitution vector
Derivatization and SAR profiling
Negative control / selectivity probe
Structural similarity to active class members
Assay panel selectivity delineation
Analytical reference standard
Distinct chromatographic / spectroscopic signature
Method development for sulfonamide libraries
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